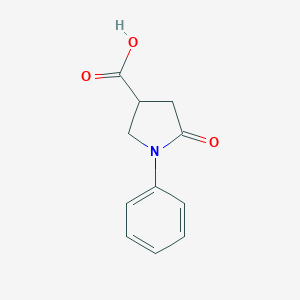

Acide 5-oxo-1-phénylpyrrolidine-3-carboxylique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid involves several steps, including the use of single-crystal X-ray diffraction, FT-IR, 1H NMR, 13C NMR, and UV-Visible spectroscopy. Computational methods such as density functional theory (DFT) have been employed to study its structure and properties in detail (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).

Molecular Structure Analysis

The molecular structure of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid has been extensively analyzed, revealing significant details about its configuration and stability. Studies incorporating DFT and various spectroscopic techniques have provided insights into its structural parameters, electron distribution, and potential for electronic charge transfer (Devi et al., 2018).

Chemical Reactions and Properties

Research on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid has shown it to undergo various chemical reactions, leading to the synthesis of novel compounds with potential applications in materials science, especially as nonlinear optical (NLO) materials. The reactions include transformations that highlight its reactivity and the feasibility of introducing functional groups to modify its properties (Devi, Fatma, Bishnoi, Srivastava, Shukla, & Kumar, 2018).

Physical Properties Analysis

The physical properties of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, such as its dipole moment, polarizability, and hyperpolarizability, have been calculated, showing its potential as an NLO material. The correlation between experimental and theoretical values underscores the accuracy of computational methods in predicting physical properties of complex molecules (Devi et al., 2018).

Chemical Properties Analysis

The chemical properties of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, including its electrophilicity, chemical potential, and hardness, have been examined through DFT studies. These properties provide a comprehensive understanding of the molecule's stability and reactivity, offering insights into its behavior in different chemical environments (Devi et al., 2018).

Applications De Recherche Scientifique

Synthèse de dérivés de la pyrimidine

Le composé est utilisé dans la synthèse parallèle de 2-substitués 6-(5-oxo-1-phénylpyrrolidin-3-yl)pyrimidine-5-carboxamides . Une bibliothèque de 24 de ces composés a été préparée en utilisant une approche parallèle en phase solution .

Investigation spectroscopique

Le composé a été caractérisé à l'aide de diverses techniques spectroscopiques telles que l'ultraviolet, la spectroscopie infrarouge à transformée de Fourier, la résonance magnétique nucléaire du 1H et du 13C et la spectrométrie de masse . Ces techniques aident à comprendre la structure et les propriétés du composé.

Études de mécanique quantique

Des calculs de mécanique quantique au niveau de la théorie de la fonctionnelle de la densité (DFT) ont été effectués sur le composé . Ces études aident à comprendre la structure électronique et les propriétés du composé.

Propriétés optiques non linéaires

Le composé a été étudié pour ses propriétés optiques non linéaires . La valeur totale de la première hyperpolarisabilité statique a été calculée, indiquant que la molécule est un matériau optique non linéaire prometteur .

Propriétés thermodynamiques

Le composé a été étudié pour ses propriétés thermodynamiques telles que l'entropie, la capacité thermique et l'énergie vibratoire nulle . Ces propriétés sont importantes pour comprendre la stabilité et la réactivité du composé.

Activité antimicrobienne

Le composé a été étudié pour son activité antimicrobienne . L'activité antimicrobienne in vitro du composé a été réalisée et a montré une bonne corrélation .

Études de docking moléculaire

Des études de docking moléculaire ont été effectuées sur le composé

Orientations Futures

Propriétés

IUPAC Name |

5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTSPNBSVDWGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371840 | |

| Record name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39629-86-2 | |

| Record name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What do we know about the structural characteristics of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid?

A1: Researchers have utilized a combination of experimental and theoretical techniques to elucidate the structure of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Experimental methods like single-crystal X-ray diffraction [], FT-IR, 1H NMR, 13C NMR, and UV-Visible spectroscopy have been employed []. These techniques provide valuable information about the molecule's bond lengths, angles, and electronic properties.

Q2: How do structural modifications of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid impact its biological activity?

A2: Research indicates that incorporating specific structural modifications to the core structure of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid can influence its biological activity. For example, the introduction of a 4-(substituted methyl) group and methylamino residues into the parent molecule led to the synthesis of a series of derivatives [].

Q3: What are the potential applications of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives in medicinal chemistry?

A3: The research suggests that derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid hold promise as potential antibacterial agents []. Studies have demonstrated their in vitro activity against both Gram-positive and Gram-negative bacteria, indicating their potential as starting points for the development of new antibiotics []. Further research exploring different substitutions and modifications could lead to the identification of compounds with improved potency, selectivity, and pharmacological properties.

Q4: What computational chemistry methods have been used to study 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and its derivatives?

A4: Computational chemistry plays a crucial role in understanding the properties and behavior of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Researchers have employed density functional theory (DFT) calculations using the B3LYP functional and 6-31G(d,p) basis set to study the electronic structure, thermodynamic properties, and spectroscopic characteristics of these compounds []. DFT calculations have been instrumental in predicting molecular properties, interpreting experimental data, and guiding the design of novel derivatives with tailored properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)

![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)